molecular formula C12H16BrNO2 B3064264 2CB-Ind CAS No. 912342-23-5

2CB-Ind

Cat. No.: B3064264
CAS No.: 912342-23-5
M. Wt: 286.16 g/mol
InChI Key: HCLPGYNQMVSQIM-UHFFFAOYSA-N
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Description

C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine is a chemical compound with the molecular formula C₁₂H₁₆BrNO₂ It is a derivative of indan, a bicyclic organic compound, and features bromine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine typically involves the bromination of 5,6-dimethoxyindan-1-one followed by amination. The bromination can be achieved using bromine (Br₂) in acetic acid at room temperature, yielding the monobrominated product . The subsequent amination step involves the reaction of the brominated intermediate with methylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding the corresponding indan derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding indan derivative.

    Substitution: Formation of hydroxyl or amino-substituted products.

Scientific Research Applications

C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological or psychiatric disorders.

    Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine: is similar to other indan derivatives, such as:

Uniqueness

  • Functional Groups : The presence of both bromine and methoxy groups in C-(5-bromo-4,7-dimethoxyindan-1-yl)methylamine provides unique reactivity and potential for diverse chemical transformations.
  • Biological Activity : Its specific interactions with biological targets may differ from other similar compounds, offering unique therapeutic potential.

Properties

CAS No.

912342-23-5

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

(5-bromo-4,7-dimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine

InChI

InChI=1S/C12H16BrNO2/c1-15-10-5-9(13)12(16-2)8-4-3-7(6-14)11(8)10/h5,7H,3-4,6,14H2,1-2H3

InChI Key

HCLPGYNQMVSQIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(CC2)CN)OC)Br

Key on ui other cas no.

912342-23-5

Origin of Product

United States

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